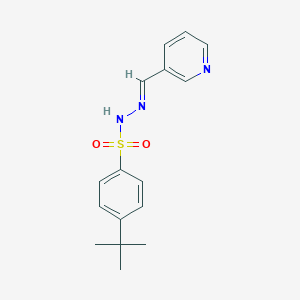

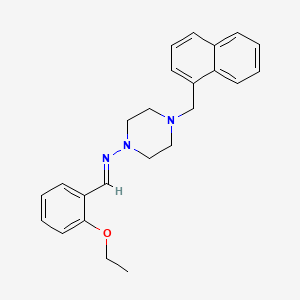

1,3-dibenzyl-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The interest in pyrimidine derivatives, including "1,3-dibenzyl-2,4(1H,3H)-pyrimidinedione", stems from their diverse biological activities and potential therapeutic applications. These compounds have been explored for various pharmacological activities, including antitumor activities and enzyme inhibition properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions, where uracil and its substituted derivatives are reacted with specific alcohols or acids under controlled conditions to yield various pyrimidine compounds. For example, novel pyrimidine derivatives of ascorbic acid have been synthesized through condensation reactions, demonstrating significant antitumor activities against several cancer cell lines (Raić-Malić et al., 2000).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in confirming the geometric and stereochemical aspects of synthesized pyrimidine derivatives. The structure of these compounds can significantly influence their biological activity and interaction with biological targets.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including hydrogenation, which can lead to significant changes in their chemical structure and properties. For instance, catalytic hydrogenation of certain pyrimidine compounds can cause C-benzyl bond cleavage, leading to the formation of new compounds with different chemical properties and potential biological activities (Otmar et al., 1998).

Scientific Research Applications

Sustainable Synthesis of Quinolines and Pyrimidines

Research by Matthias Mastalir et al. (2016) demonstrates a sustainable and environmentally benign method for synthesizing quinolines and pyrimidines, including derivatives related to 1,3-dibenzyl-2,4(1H,3H)-pyrimidinedione. This synthesis utilizes manganese PNP pincer complexes as catalysts, highlighting a practical approach to C-C and C-N bond formation with high atom efficiency. This method opens avenues for the development of new pharmaceuticals and materials through eco-friendly processes (Mastalir et al., 2016).

Antitumor Activities of Pyrimidine Derivatives

Silvana Raić-Malić and colleagues (2000) explored the synthesis and antitumor activities of novel pyrimidine derivatives, offering insights into their potential therapeutic applications. Specifically, certain derivatives showed significant antitumor activity against various cancer cell lines, indicating the potential for these compounds to be developed into cancer therapies (Raić-Malić et al., 2000).

Functionalized Dihydroazo Pyrimidine Derivatives

E. K. Reddy et al. (2016) synthesized dihydro[1,5]azo[1,2-a]pyrimidine 2-esters with potent inhibitory activities against acetylcholinesterase, suggesting applications in treating neurodegenerative diseases such as Alzheimer's. This study exemplifies how pyrimidine derivatives can be tailored for specific biological activities, contributing to drug discovery and development (Reddy et al., 2016).

Novel N-(α)-Fmoc Pyrimidin-4-one Amino Acids

Abdellatif ElMarrouni and M. Heras (2015) developed new unnatural amino acids by masking the oxo function of the 4(3H)-pyrimidinone ring, which could be useful in peptide synthesis and the development of novel pharmaceuticals. This research underscores the versatility of pyrimidine derivatives in synthesizing compounds with potential applications in medicine and biology (ElMarrouni & Heras, 2015).

HIV Inhibitors Based on Pyrimidinedione Derivatives

R. Buckheit et al. (2007) investigated the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV inhibitors. Their findings highlight the potential of these compounds as non-nucleoside reverse transcriptase inhibitors, showcasing their importance in developing new treatments for HIV/AIDS (Buckheit et al., 2007).

properties

IUPAC Name |

1,3-dibenzylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17-11-12-19(13-15-7-3-1-4-8-15)18(22)20(17)14-16-9-5-2-6-10-16/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMVAPDYFISJGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351388 |

Source

|

| Record name | 1,3-dibenzylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34001-56-4 |

Source

|

| Record name | 1,3-dibenzylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5603475.png)

![1-[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5603497.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B5603506.png)

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5603512.png)

![3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5603515.png)

![5-{5-[2-(anilinocarbonyl)carbonohydrazonoyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5603526.png)

![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5603545.png)

![[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5603553.png)